molecular formula C10H14O3 B13933341 (4-Ethoxy-2-methoxyphenyl)methanol

(4-Ethoxy-2-methoxyphenyl)methanol

Cat. No.: B13933341
M. Wt: 182.22 g/mol
InChI Key: GQEQVURUDDYBFM-UHFFFAOYSA-N
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Description

(4-Ethoxy-2-methoxyphenyl)methanol is a benzyl alcohol derivative featuring a methoxy group at the ortho position (C2) and an ethoxy group at the para position (C4) on the aromatic ring, with a hydroxymethyl (-CH2OH) group attached to the benzene core. Its molecular formula is C10H14O3, with a molecular weight of 182.22 g/mol. The compound’s structure combines electron-donating substituents (methoxy and ethoxy) that influence its electronic, steric, and solubility properties.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(4-ethoxy-2-methoxyphenyl)methanol

InChI

InChI=1S/C10H14O3/c1-3-13-9-5-4-8(7-11)10(6-9)12-2/h4-6,11H,3,7H2,1-2H3

InChI Key

GQEQVURUDDYBFM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-2-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding aldehyde or ketone. For instance, 4-ethoxy-2-methoxybenzaldehyde can be reduced using sodium borohydride (NaBH4) in methanol to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reduction reactions using catalytic hydrogenation. This process employs hydrogen gas (H2) and a suitable catalyst, such as palladium on carbon (Pd/C), to reduce the aldehyde or ketone precursor to the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-2-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Further reduction can convert the alcohol to the corresponding alkane using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3), and halogenation with bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: 4-Ethoxy-2-methoxybenzaldehyde or 4-Ethoxy-2-methoxyacetophenone.

    Reduction: 4-Ethoxy-2-methoxyphenylethane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4-Ethoxy-2-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Ethoxy-2-methoxyphenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of both ethoxy and methoxy groups can influence its reactivity and binding affinity to various proteins and receptors.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations

(a) 4-Methoxybenzyl Alcohol (CAS 105-13-5)
  • Structure : A simpler analog with a single para-methoxy group (-OCH3) and a hydroxymethyl group.
  • Molecular Formula : C8H10O2 (MW: 138.16 g/mol).
  • Key Differences : The absence of the ethoxy group and ortho-methoxy substituent reduces steric hindrance and lipophilicity compared to the target compound. This increases its water solubility .
(b) (4-Methoxy-2-methylphenyl)methanol (CAS 52289-55-1)
  • Structure : Contains a methyl (-CH3) group at C2 and a methoxy group at C4.
  • Molecular Formula : C9H12O2 (MW: 152.19 g/mol).
  • Key Differences : The methyl group is less polar than ethoxy, leading to lower lipophilicity. Steric effects at C2 are milder compared to the target’s ortho-methoxy group .
(c) 2-(4-Methoxyphenyl)ethanol (CAS 702-23-8)
  • Structure : Features a hydroxymethyl group replaced by a 2-hydroxyethyl (-CH2CH2OH) side chain.
  • Molecular Formula : C9H12O2 (MW: 152.19 g/mol).
  • Key Differences : The extended alkyl chain increases boiling point (334–336°C) but reduces hydroxyl group acidity compared to benzyl alcohols .

Substituent Effects on Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point/Melting Point Solubility
(4-Ethoxy-2-methoxyphenyl)methanol* C10H14O3 182.22 4-ethoxy, 2-methoxy, -CH2OH Not reported Likely low in water, high in organic solvents
4-Methoxybenzyl Alcohol C8H10O2 138.16 4-methoxy, -CH2OH Not reported Soluble in DMSO, methanol
(4-Methoxy-2-methylphenyl)methanol C9H12O2 152.19 4-methoxy, 2-methyl, -CH2OH Not reported Not reported
2-(4-Methoxyphenyl)ethanol C9H12O2 152.19 4-methoxy, -CH2CH2OH 334–336°C Soluble in DMSO, methanol

*Predicted properties based on substituent effects.

Chemical Reactivity and Stability

Oxidation and Esterification

Benzyl alcohols like this compound are prone to oxidation (forming ketones) and esterification. However, steric hindrance from the ortho-methoxy group may slow reactions compared to less hindered analogs like 4-methoxybenzyl alcohol .

Acidity

The hydroxyl group in benzyl alcohols is less acidic than phenols (e.g., 4-(Ethoxymethyl)-2-methoxyphenol, ). The target compound’s pKa is expected to be higher (~15–16) compared to phenolic analogs (pKa ~10) due to reduced resonance stabilization of the conjugate base .

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